2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

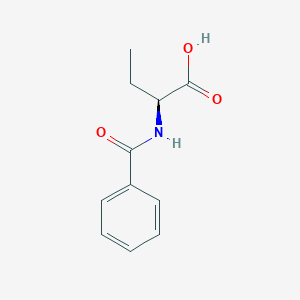

Based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized . The aim was to improve the druggability of target compounds .Molecular Structure Analysis

The molecular structure of this compound is based on the thiazol-urea backbone, which is an important aromatic heterocyclic moiety in a large number of anticancer agents .Chemical Reactions Analysis

The synthesis of these compounds involves the reaction of commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone with thiourea in absolute ethanol . All nitro compounds were reduced completely with Fe-NH4Cl under standard condition to readily give the corresponding amines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.89 and a molecular formula of C17H21ClN4O2S. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Applications

Compounds with thiazolidinone and azetidinone structures, including those with chlorophenyl and pyrimidinyl moieties, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities against various microorganisms. These compounds, through their structural configurations, exhibit significant potential in addressing infectious diseases caused by bacteria and fungi, as well as tuberculosis (Patel et al., 2006).

Antitumor and Anticancer Applications

Novel thiazole urea derivatives have been developed, with some showing promising antitumor activities. These compounds were synthesized through reactions involving substituted phentyl thiazoles and dichloro isocyanatobenzene, demonstrating the role of thiazole derivatives in developing potential cancer therapeutics (Ling et al., 2008). Additionally, certain thiazole analogues possessing urea, thiourea, and selenourea functionality have been identified as potent antioxidants, indicating their potential in managing oxidative stress-related conditions, including cancer (Bhaskara Reddy et al., 2015).

Anti-inflammatory and Analgesic Applications

The exploration of thiazolyl acetamide derivatives for their anti-inflammatory, analgesic, and antipyretic properties has led to the identification of compounds with significant activity profiles. These findings suggest the utility of thiazole derivatives in developing new treatments for inflammatory and pain conditions (Newbould, 1969).

Antioxidant Applications

Urea, thiourea, and selenourea derivatives with thiazole moieties have demonstrated in vitro antioxidant activity, showcasing the potential of these compounds in combating oxidative stress and related diseases (Bhaskara Reddy et al., 2015).

Mecanismo De Acción

Target of Action

The compound, also known as 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isobutylacetamide, is a derivative of thiazole and indole . Thiazole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

Thiazole and indole derivatives have been found to interact with their targets in a way that results in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Thiazole and indole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole and indole derivatives have been associated with a broad range of biological activities, suggesting that they may have various molecular and cellular effects .

Safety and Hazards

The compound is not intended for human or veterinary use. It is for research use only. Detailed safety and hazard information is not available in the search results.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2S/c1-10(2)8-18-14(22)7-13-9-24-16(20-13)21-15(23)19-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZQBRVKTUOZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-mesitylacetamide](/img/structure/B2933828.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)

![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)